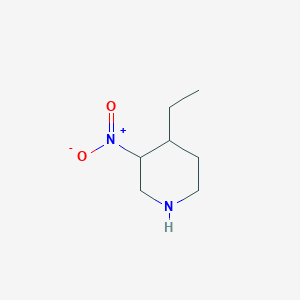

4-Ethyl-3-nitropiperidine

Description

Overview of Piperidine (B6355638) as a Fundamental Heterocyclic Scaffold in Organic Chemistry

Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is a fundamental building block in the realm of organic chemistry. atamanchemicals.comuou.ac.in Its prevalence stems from its structural simplicity and the ease with which it can be functionalized, making it a versatile scaffold for the construction of more complex molecular architectures. scbt.comnih.gov The piperidine ring is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. nih.govbohrium.comresearchgate.net

The significance of the piperidine ring system is underscored by its widespread presence in a multitude of biologically active compounds. researchgate.netwisdomlib.org Researchers continually explore piperidine derivatives for their potential applications in various therapeutic areas. bohrium.comnih.gov The conformational flexibility of the piperidine ring, which typically adopts a chair conformation similar to cyclohexane, allows for precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. atamanchemicals.com This inherent structural feature makes piperidine a valuable tool in drug discovery and development. bohrium.comresearchgate.net

The true power of the piperidine scaffold lies in its vast potential for structural diversification. ijnrd.orgresearchgate.net The nitrogen atom and the five carbon atoms of the ring can all be sites for substitution, leading to a virtually limitless number of derivatives. ijnrd.org Modern synthetic methodologies provide chemists with a rich toolbox for the selective functionalization of the piperidine ring. chemrxiv.orgrsc.orgacs.orgmdpi.com These methods allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired chemical or biological outcomes. researchgate.netchemrxiv.org

Introduction to Nitro-Substituted Heterocycles

The introduction of a nitro group (–NO₂) onto a heterocyclic framework dramatically alters the chemical properties of the parent molecule. The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire scaffold. uniroma2.itmdpi.comwikipedia.org

In organic synthesis, the nitro group is a versatile functional group with a rich history of applications. scispace.comuts.edu.au Its strong electron-withdrawing nature can activate adjacent C-H bonds, facilitating deprotonation and subsequent reactions with electrophiles. uniroma2.itwikipedia.org Furthermore, the nitro group can be transformed into a wide array of other functional groups, most notably amines through reduction, making it a valuable synthetic intermediate. wikipedia.org This chemical reactivity makes nitro compounds key players in the construction of complex organic molecules. scispace.comuts.edu.au

Within the broader field of heterocyclic chemistry, nitropiperidine derivatives represent a specific class of compounds where the electron-withdrawing nitro group is appended to the saturated piperidine ring. This combination of a flexible saturated ring and a powerful functional group leads to unique chemical properties and reactivity patterns. The presence of the nitro group can influence the stereochemical outcome of reactions and provide a handle for further synthetic transformations. For instance, 1-nitropiperidine can be synthesized by the nitration of piperidine and exhibits the characteristic electron-withdrawing properties of the nitro group. ontosight.ai

Scope and Academic Relevance of Research on 4-Ethyl-3-nitropiperidine

The specific compound, this compound, serves as a case study for the principles outlined above. Research into this molecule would likely focus on several key areas. The synthesis of this compound would involve the selective introduction of both the ethyl and nitro groups onto the piperidine ring in the desired regio- and stereochemical arrangement.

The academic relevance of studying this compound lies in understanding how the interplay between the alkyl (ethyl) and the electron-withdrawing (nitro) substituents on the conformationally flexible piperidine ring dictates its chemical behavior. Investigations could explore its reactivity in various organic transformations, its potential as a building block for more complex molecules, and the influence of its specific substitution pattern on its physical and chemical properties. While detailed research findings on this specific molecule are not widely available in the public domain, its structure suggests a rich area for chemical exploration within the established principles of piperidine and nitro-alkane chemistry.

Rationale for Investigating Specific Substitution Patterns

The specific placement of substituents on the piperidine ring is paramount, as it dictates the molecule's three-dimensional shape, conformation, and ultimately its interaction with biological targets. thieme.dethieme-connect.com The investigation of specific substitution patterns, such as the 4-ethyl-3-nitro arrangement in this compound, is driven by several key factors:

Stereochemical Complexity: The presence of substituents at the 3 and 4 positions of the piperidine ring introduces stereocenters. The relative and absolute stereochemistry of these centers can have a profound impact on biological activity. The synthesis of stereochemically defined 2,3,4-trisubstituted piperidines is a recognized challenge and an area of active research. thieme.de

Conformational Control: Substituents influence the conformational equilibrium of the piperidine ring (chair, boat, twist-boat). For instance, the preference of fluorine substituents for axial or equatorial positions has been studied to create conformationally rigid scaffolds. nih.gov The interplay of steric and electronic effects of the ethyl and nitro groups in this compound would similarly dictate its preferred conformation, which is a critical aspect of its potential utility.

Modulation of Physicochemical Properties: The combination of a lipophilic ethyl group and a polar nitro group at adjacent positions creates a unique electronic and steric environment. This specific pattern can influence properties such as solubility, lipophilicity (LogP), and metabolic stability, all of which are crucial for the development of new chemical entities. thieme-connect.com

To illustrate the diversity of substitution patterns in nitropiperidines, the following interactive table presents examples of related compounds.

| Compound Name | CAS Number | Key Substituents |

| 1-Nitropiperidine | 7119-94-0 | 1-nitro |

| (3S,4S)-4-Isopropyl-3-nitropiperidine | 3038703-89-5 | 4-isopropyl, 3-nitro |

| Tert-butyl 4-nitropiperidine-1-carboxylate | 1228630-89-4 | 1-Boc, 4-nitro |

| This compound | 1823924-77-1 | 4-ethyl, 3-nitro |

Contribution to Fundamental Synthetic Organic Chemistry

The pursuit of novel substituted piperidines like this compound contributes significantly to the advancement of fundamental synthetic organic chemistry. The challenges associated with the regioselective and stereoselective synthesis of such molecules drive the development of new synthetic methodologies.

The synthesis of 3-nitropiperidines has been achieved through various routes, including the reaction of α-nitro-α-haloalkanes with imines acs.orgacs.org and the aza-[4+2] cycloaddition of 1-azadienes and nitro-alkenes. mountainscholar.org The development of a synthetic route to this compound would likely build upon these established methods or necessitate the creation of entirely new strategies. For example, a potential synthetic approach could involve the asymmetric nitro-Mannich reaction, which has been utilized for the synthesis of other substituted nitropiperidines. ucl.ac.uk

The successful synthesis of this compound would offer several contributions:

Methodological Advancement: It would provide a practical application and potential refinement of existing synthetic methods for constructing polysubstituted piperidines.

Access to New Chemical Space: This specific compound, once synthesized and characterized, would become a new building block for medicinal chemistry and materials science. The unique combination of substituents could lead to the discovery of novel biological activities or material properties.

Understanding Reaction Mechanisms: The challenges encountered in controlling the stereochemistry and regiochemistry of the synthesis would provide valuable insights into reaction mechanisms and the factors that govern selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-ethyl-3-nitropiperidine |

InChI |

InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3 |

InChI Key |

QSPMBYNYHSHFSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNCC1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 3 Nitropiperidine and Analogous Compounds

Cyclization Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of numerous nitrogen-containing heterocyclic compounds. Intramolecular cyclization, where a linear precursor molecule is induced to form a cyclic structure, is a powerful and widely employed strategy. This approach offers control over stereochemistry and allows for the introduction of diverse substituents onto the piperidine core.

Intramolecular Ring Closure Approaches

Intramolecular ring closure methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule to construct the piperidine ring. These strategies are often categorized by the type of reactive intermediate or catalyst involved in the key ring-forming step.

Radical cyclizations are a robust class of reactions for forming five- and six-membered rings. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated functional group within the same molecule to initiate cyclization. The formation of piperidines via radical cyclization can be achieved through various methods, including those catalyzed by transition metals.

One approach involves the use of a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which has proven effective for producing a range of piperidines. mdpi.com Another strategy employs copper(I) or copper(II) catalysis for intramolecular radical C-H amination/cyclization. mdpi.comnih.gov For instance, a copper(I)-catalyzed radical enantioselective cyclization has been developed. nih.gov A photoinduced copper-catalyzed multicomponent radical cyclization offers a method for constructing complex piperidine scaffolds from simple starting materials under mild conditions. acs.org This process involves an α-aminoalkyl radical intermediate that undergoes sequential radical addition, 1,5-hydrogen atom transfer (1,5-HAT), and a 6-exo-trig-type radical cyclization. acs.org

A novel method for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The choice of radical initiator can significantly impact the diastereoselectivity of the product. nih.gov

| Catalyst/Reagent | Substrate Type | Key Features |

| Cobalt(II) | Linear amino-aldehydes | Effective for various piperidines, though byproduct formation can occur. mdpi.com |

| Copper(I) / Copper(II) | N-fluoro amides, Amines/Alkynes/Aldehydes | Enables intramolecular C-H amination and multicomponent cyclizations. mdpi.comnih.govacs.orgacs.org |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | Can lead to enhanced diastereoselectivity compared to other initiators. nih.gov |

Transition metal catalysis provides a versatile platform for the synthesis of piperidines, offering high efficiency and selectivity. Palladium, gold, and copper are prominent metals utilized in these transformations, each with unique catalytic cycles and applications.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming piperidine rings is well-documented. Palladium(II)-catalyzed diastereoselective cyclization has been successfully used to construct the 2,6-disubstituted piperidin-3-ol scaffold found in natural products like iso-6-spectaline. nih.govresearchgate.net This methodology demonstrates substrate-controlled diastereoselectivity, allowing for the formation of both cis- and trans-2,6-disubstituted piperidines from appropriately protected precursors. researchgate.net

Palladium-catalyzed cascade cyclizations are particularly powerful as they enable the rapid assembly of complex polycyclic structures by forming multiple bonds in a single operation. rsc.org Furthermore, palladium-catalyzed intramolecular allylic amination and aminotrifluoromethanesulfinyloxylation of alkenes represent other effective strategies for piperidine synthesis. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Product |

| Pd(II) | Protected aminoalkenes | Diastereoselective cyclization | cis- or trans-2,6-disubstituted piperidin-3-ols nih.govresearchgate.net |

| Pd(0) | Unsaturated amines with allylic leaving groups | Intramolecular allylic amination | Substituted piperidines nih.gov |

| Palladium complexes | Dienes and other unsaturated precursors | Cascade cyclizations | Polycyclic piperidine-containing scaffolds rsc.org |

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen heterocycles. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Gold-catalyzed annulation strategies provide a direct route to assemble piperidines from readily available starting materials like alkene-tethered oxime ethers and N-allenamides. csic.es These reactions can proceed through formal [3+3] or [4+2] annulations, offering tunable access to either piperidines or pyrrolidines. nih.govrsc.orgnih.gov

| Catalyst | Reactants | Reaction Type | Key Feature |

| Gold(I) complex | Alkene-tethered oxime ethers and N-allenamides | Annulation | Straightforward assembly of piperidines. csic.es |

| Gold(I) | Non-activated alkenes and amine source | Oxidative amination | Formation of substituted piperidines. nih.gov |

| Gold catalyst | Diyne and ene substrates | Diyne-ene annulation | Formal [3+3] approach to polysubstituted benzenes, adaptable for heterocycles. nih.gov |

Copper-catalyzed reactions offer a cost-effective and efficient means of synthesizing piperidines. Copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to afford N-functionalized piperidines. nih.gov This oxidative cyclization proceeds via an intramolecular syn-aminocupration followed by the formation of a carbon-carbon bond. nih.gov Microwave heating has been shown to reduce reaction times in these transformations. nih.gov

Additionally, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides another route to piperidines. acs.org Ligand-free copper-catalyzed cyclizations have also been developed for the synthesis of other nitrogen heterocycles, highlighting the versatility of copper in facilitating such transformations. rsc.org

| Catalyst System | Substrate Type | Reaction Type | Noteworthy Aspects |

| Copper(II) carboxylates | γ- and δ-alkenyl N-arylsulfonamides | Intramolecular carboamination | Provides access to N-functionalized piperidines. nih.gov |

| [TpiPr2Cu(NCMe)] | N-fluoride amides | Intramolecular C-H amination | Effective for both pyrrolidine and piperidine synthesis. acs.org |

| Photoinduced copper catalysis | Amines, alkynes, aldehydes | [3 + 2 + 1] radical cyclization | Multicomponent reaction under mild conditions. acs.org |

Aza-Michael Addition Reactions

The intramolecular aza-Michael addition, or hydroamination, is a direct method for synthesizing substituted piperidines. This reaction involves the addition of an amine to an activated alkene within the same molecule. Organocatalysis has been successfully applied to this strategy, yielding enantiomerically enriched di- and tri-substituted piperidine derivatives. nih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce 2,5-disubstituted and 2,5,5-trisubstituted protected piperidines in good yields. nih.gov The stereochemical outcome of these reactions can be sensitive to the reaction conditions. ntu.edu.sg

The double aza-Michael addition is another variant, often used to create 2,6-disubstituted piperidines from starting materials like diallylketone, which first isomerizes to a dienone before undergoing cyclization. ntu.edu.sg

Table 1: Examples of Organocatalytic Intramolecular Aza-Michael Reactions

| Catalyst/Co-catalyst | Product Type | Yield | Reference |

|---|---|---|---|

| Quinoline Organocatalyst / TFA | 2,5-Disubstituted Piperidines | Good | nih.gov |

Note: This table is interactive and represents selected data from cited research.

Silyl-Prins Cyclizations

The aza-Prins cyclization is a powerful reaction for constructing nitrogen-containing heterocycles. When combined with silyl chemistry, the silyl-Prins cyclization offers a stereoselective route to substituted piperidines. nih.govresearchgate.net This method can be influenced by the choice of catalyst, switching between kinetic and thermodynamic control to yield different stereoisomers. nih.gov

For example, the carbonyl ene cyclization of certain aldehydes catalyzed by methylaluminum dichloride (MeAlCl₂) can produce trans-3,4-disubstituted piperidines under thermodynamic control. nih.govresearchgate.net In contrast, using a Brønsted acid like concentrated hydrochloric acid can lead to the cis-3,4-disubstituted piperidines under kinetic control, with high diastereomeric ratios. nih.govresearchgate.net These cyclizations are believed to proceed through a mechanism with significant carbocationic character. nih.gov

Table 2: Catalyst Control in the Synthesis of 3,4-Disubstituted Piperidines

| Catalyst | Product | Diastereomeric Ratio (cis:trans) | Control | Reference |

|---|---|---|---|---|

| MeAlCl₂ | trans-piperidine | up to 7:93 | Thermodynamic | nih.govresearchgate.net |

Note: This table is interactive and represents selected data from cited research.

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a broad category of reactions for piperidine synthesis. nih.gov A notable example is the palladium-catalyzed enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization. This method provides access to a diverse array of 3-chloropiperidines in good yields and with excellent enantioselectivities. The success of this reaction relies on a sterically bulky chiral pyridinyl-oxazoline (Pyox) ligand and an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.org

Another approach involves the reaction of homoallylic amines with an electrophile generated from dimethyl sulfoxide (DMSO) and HCl·DMPU, which yields 4-chloropiperidines. organic-chemistry.org

Intramolecular C-H Amination Methods

Directly converting a C-H bond to a C-N bond is an efficient strategy for forming heterocyclic rings. Rhodium-catalyzed hydroamination of unactivated olefins with alkylamines can form five- and six-membered rings in excellent yields. organic-chemistry.org This method has been used to synthesize 3,5-disubstituted piperidines with high diastereomeric excess. organic-chemistry.org

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another effective method. This oxidative cyclization provides access to N-functionalized piperidines. The reaction is believed to involve an intramolecular syn-aminocupration followed by the formation of a C-C bond. nih.gov

Intermolecular Approaches for Piperidine Ring Assembly

Intermolecular strategies assemble the piperidine ring from two or more separate components, often allowing for greater diversity in the final products.

[4+2] and [3+3] Annulation Reactions

Annulation reactions, particularly [4+2] (Diels-Alder type) and [3+3] cycloadditions, are powerful methods for constructing the six-membered piperidine ring. These reactions can be tuned to favor the formation of either piperidines or pyrrolidines by controlling reagents and reaction conditions. nih.govnih.gov The key to this divergent synthesis often lies in switching between a radical or a polar cyclization pathway. nih.gov These annulation strategies allow for the coupling of alkenes with simple bifunctional reagents to create diverse N-heterocycles. nih.govnih.gov

Asymmetric [3+3] and [4+2] annulation reactions have also been developed, for example, between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles, to construct complex chiral heterocyclic frameworks. The pathway is substrate-controlled, with the [3+3] annulation proceeding through a vinylogous Michael addition followed by an intramolecular aldol cyclization. acs.org

Multi-Component Reactions (e.g., A³ coupling)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent example used to synthesize propargylamines, which are versatile intermediates. uva.nl This reaction typically requires a metal catalyst, such as copper, gold, or silver, to activate the alkyne towards nucleophilic attack by an imine formed in situ from the aldehyde and amine. uva.nl

MCRs have been specifically adapted for the synthesis of highly functionalized piperidines. One such method involves a one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester, catalyzed by PEG-embedded potassium tribromide, to produce polysubstituted piperidines in high yields. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Ethyl-3-nitropiperidine |

| Methylaluminum dichloride |

| N-chlorosuccinimide |

| Dimethyl sulfoxide |

| Trifluoroacetic acid |

| 2,3-dioxopyrrolidines |

| 3-alkylidene oxindoles |

| 4-Boc-piperidone |

The synthesis of nitropiperidines, such as this compound, can be approached through two primary strategies: the direct introduction of a nitro group onto a pre-existing piperidine ring or the construction of the ring using precursors that already contain the nitro functionality. Each approach encompasses several methods with distinct advantages and challenges.

Nitro Group Introduction Strategies

Direct nitration involves the substitution of a hydrogen atom on the piperidine ring with a nitro group (NO₂). This is a challenging transformation on a saturated, electron-rich heterocyclic system due to the high reactivity of the ring and the harsh conditions often required for nitration, which can lead to side reactions and ring opening.

Direct Nitration of Piperidine Rings

Direct nitration of saturated rings like piperidine is not as common as the nitration of aromatic systems. The piperidine nitrogen is basic and can be protonated or oxidized under typical nitrating conditions. Furthermore, the C-H bonds are generally unactivated, making selective functionalization difficult.

Electrophilic Nitration (e.g., using NOBF₄)

Electrophilic nitration is a standard method for introducing nitro groups onto organic molecules. Reagents like nitronium tetrafluoroborate (NO₂BF₄) provide a source of the electrophilic nitronium ion (NO₂⁺). However, for a piperidine ring, the nucleophilic nitrogen atom can react with the electrophile, leading to N-nitration or other side reactions, rather than the desired C-H nitration. The inherent lack of regioselectivity on the saturated carbon framework presents a significant hurdle. While widely used for aromatic compounds, specific examples of direct electrophilic nitration on simple, unsubstituted piperidine rings to yield C-nitro derivatives are not extensively documented in the literature.

Oxidative Nitration Processes

Oxidative nitration involves the use of a nitrating agent in conjunction with an oxidant. This approach aims to generate a reactive intermediate from the substrate that is more susceptible to nitration. For instance, a method for the β-nitration of N-phenylpiperidine has been reported using t-butyl nitrite promoted by an oxoammonium salt researchgate.net. This suggests that functionalization at the β-position (C-3) is possible under specific oxidative conditions, which could theoretically be applied to synthesize compounds like this compound. However, these methods are often substrate-specific and may not be generalizable to all piperidine derivatives. Direct oxidative nitration of aromatic sulfonamides using sodium nitrite has also been developed, though this applies to aromatic systems rather than saturated heterocycles rsc.org.

Incorporation of Nitroalkane Precursors

A more versatile and widely employed strategy for synthesizing nitropiperidines involves building the piperidine ring from components where one of the precursors already contains the nitro group. This approach offers superior control over regiochemistry and stereochemistry.

Nitro-Mannich Reaction

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful tool for carbon-carbon bond formation and is central to the synthesis of many nitro-containing compounds. nih.gov The reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. nih.gov This product is an ideal precursor for constructing substituted piperidines, as the reaction creates a vicinal carbon-nitrogen bond arrangement and can establish up to two new chiral centers. nih.gov

This methodology can be integrated into cascade reactions to rapidly build molecular complexity. For example, a nitro-Mannich/lactamisation cascade has been developed for the direct, stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones. nih.gov This demonstrates the utility of the reaction in creating complex piperidine-containing structures. nih.gov The nitro-Mannich reaction is a key step in various synthetic routes to piperidine alkaloids and related pharmaceutical compounds. researchgate.netnih.gov

Table 1: Overview of Nitro-Mannich Reaction for Piperidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Addition of a nitroalkane to an imine (or iminium ion). | nih.gov |

| Product | β-nitroamine, a key precursor for nitropiperidines. | nih.gov |

| Key Advantages | Forms a C-C bond, introduces a nitro group, can create two new stereocenters. | nih.gov |

| Applications | Synthesis of piperidine alkaloids, 5-nitropiperidin-2-ones, and other complex heterocycles. | nih.govnih.gov |

Organocatalytic Variants

The development of organocatalytic versions of the nitro-Mannich reaction has been a significant advancement, allowing for high levels of stereocontrol. nih.gov Organocatalysts, such as proline and chiral thioureas, can facilitate the reaction with excellent diastereo- and enantioselectivity. nih.govucd.ie

The first application of an organocatalytic nitro-Mannich reaction for synthesizing piperidine precursors was reported by Xu et al. in 2006, who used a chiral thiourea (B124793) catalyst to obtain syn-β-nitroamines from nitroalkanes and N-Boc-imines with high selectivity. nih.gov This approach provides a powerful method for producing enantioenriched building blocks for complex piperidine targets. nih.gov Hybrid bio-organocatalytic cascades have also been developed, where a transaminase enzyme generates a cyclic imine in situ, which then undergoes an organocatalyzed Mannich reaction to yield 2-substituted piperidines. ucd.ie This biomimetic strategy highlights the versatility of combining different catalytic systems. ucd.ie

Table 2: Examples of Organocatalysts in Nitro-Mannich Reactions for Heterocycle Synthesis

| Catalyst Type | Example | Application | Selectivity | Reference |

|---|---|---|---|---|

| Thiourea | Chiral thiourea derivatives | Reaction of N-Boc-imines and nitroalkanes. | Good to high diastereo- and enantioselectivity. | nih.gov |

| Amino Acid | L-proline | Biomimetic synthesis of 2-substituted alkaloids. | Functions by activating a carbonyl component via enamine formation. | ucd.ie |

| Bifunctional | Bifunctional organocatalysts | Asymmetric nitro-Mannich followed by hydroamination for pyrrolidine synthesis. | Excellent diastereo- and enantioselectivities. | acs.org |

Diastereoselective and Enantioselective Approaches

The stereocontrolled synthesis of substituted piperidines is a significant area of research in organic chemistry. While specific diastereoselective and enantioselective methods for this compound are not extensively documented, analogous transformations provide insight into potential synthetic strategies.

One notable approach involves the asymmetric synthesis of 3-spiropiperidines, which can be achieved with high enantioselectivity (up to 96:4 er) through a 'Clip-Cycle' methodology. This process includes an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid. Such strategies highlight the potential for controlling stereochemistry at the C3 position of the piperidine ring.

Furthermore, the enantioselective synthesis of piperidine alkaloids often involves the stereoselective introduction of substituents. For instance, the synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids utilizes a stereoselective spirocyclization from a tryptophanol-derived oxazolopiperidone lactam. This is followed by the stereoselective introduction of an E-ethylidene substituent, which is achieved through acetylation at the α-position of the lactam carbonyl, followed by hydride reduction and elimination. These examples demonstrate that complex stereochemical arrangements on a piperidine core can be achieved through carefully designed synthetic sequences.

Michael Addition with Nitroalkenes

The Michael addition of a nitrogen nucleophile to a nitroalkene represents a direct and efficient method for the construction of the β-nitroamine functionality present in 3-nitropiperidine derivatives. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such conjugate addition reactions.

Chiral squaramide catalysts have been shown to be effective in promoting the enantioselective Michael addition of various nucleophiles to nitroalkenes. For example, the addition of diphenyl phosphite to a broad range of nitroalkenes proceeds with high enantioselectivity when catalyzed by a squaramide derived from piperidine. This suggests that a similar catalytic system could be employed for the asymmetric addition of an appropriate nitrogen-containing precursor to an ethyl-substituted nitroalkene, thereby establishing the stereochemistry at both the C3 and C4 positions of the piperidine ring in a single step.

The general utility of organocatalyzed asymmetric conjugate additions of nitroalkanes to α,β-unsaturated systems further supports the feasibility of this approach. Catalysts such as novel imidazoline catalysts derived from phenylalanine have been successfully used for the enantioselective 1,4-addition of nitroalkanes to enones, yielding products with up to 86% ee. Adapting such methodologies to an intramolecular aza-Michael addition of a precursor containing a nitroalkene and an amine moiety could provide a viable route to chiral 4-substituted 3-nitropiperidines.

Introduction of Ethyl Substituents

Alkylation Strategies on Piperidine Ring Systems

The introduction of an ethyl group at the 4-position of a piperidine ring can be accomplished through various alkylation strategies. One common approach involves the alkylation of a pre-formed piperidine derivative. For instance, N-substituted 4-piperidones can serve as versatile starting materials. These can be subjected to reactions with organometallic reagents, such as ethylmagnesium bromide or ethyllithium, to introduce the ethyl group at the 4-position. Subsequent functional group manipulations can then be performed to arrive at the desired product.

Alternatively, the alkylation of enamines derived from 4-piperidones can be employed. For example, an enamine formed from a 4-piperidone can react with an ethyl halide to introduce the ethyl group at the 4-position. This method offers a regioselective way to functionalize the piperidine ring.

A patent describes the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds through a one-step cyclization reaction. This involves the reaction of a compound with active methylene and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride google.com. This general strategy could potentially be adapted for the synthesis of 4-ethylpiperidine (B1265683) derivatives.

Functional Group Transformations to Yield Ethyl Moieties

An ethyl substituent can also be introduced through the transformation of other functional groups on the piperidine ring. For example, a 4-carboxypiperidine derivative could be converted to a 4-ethylpiperidine. This could be achieved by reduction of the carboxylic acid to a primary alcohol, followed by conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with a suitable organometallic reagent, such as a cuprate, to introduce the ethyl group.

Another strategy involves the Wittig reaction on a 4-piperidone. Treatment of a 4-piperidone with an ethylidene phosphorane would yield a 4-ethylidenepiperidine. Subsequent hydrogenation of the exocyclic double bond would then provide the desired 4-ethylpiperidine.

Reductive Methodologies in Nitropiperidine Synthesis

Hydrogenation/Reduction of Substituted Pyridines

The catalytic hydrogenation of substituted pyridines is a well-established and efficient method for the synthesis of the corresponding piperidines. This approach offers a direct route to the piperidine core and can often be performed with high stereoselectivity. A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this transformation.

For the synthesis of this compound, a potential precursor would be 4-ethyl-3-nitropyridine. The reduction of such a substrate would need to be carefully controlled to selectively hydrogenate the pyridine (B92270) ring without reducing the nitro group. The use of specific catalysts and reaction conditions can achieve this chemoselectivity. For instance, rhodium complexes have been shown to be effective for the hydrogenation of pyridine derivatives under mild conditions nih.gov.

The reduction of pyridine N-oxides to piperidines using ammonium formate and palladium on carbon is another mild and efficient method organic-chemistry.org. This could be a viable alternative if the corresponding 4-ethyl-3-nitropyridine N-oxide is accessible. Furthermore, transfer hydrogenation protocols using reagents like formic acid/triethylamine (B128534) or ammonia borane have been developed for the reduction of pyridines to piperidines organic-chemistry.orgliv.ac.uk. These methods often offer good cis-selectivity in the resulting piperidine products organic-chemistry.org.

Reductive Cyclization of Precursors

Reductive cyclization serves as a powerful strategy for the synthesis of nitrogen-containing heterocycles, including substituted piperidines. This methodology typically involves the reduction of a functional group, such as a nitro group, within a precursor molecule, which then facilitates an intramolecular cyclization to form the piperidine ring. For the specific synthesis of this compound, a plausible precursor would be a linear amino-nitroalkane or a related substrate.

The general approach involves the selective reduction of a nitro group to an amine, which can then undergo intramolecular cyclization. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents. nih.gov The choice of reducing agent and reaction conditions is crucial to control the chemoselectivity and diastereoselectivity of the cyclization.

One potential synthetic route could start from a Michael addition of a nitroalkane to an appropriate α,β-unsaturated aldehyde or ketone, followed by reduction of the nitro group and the carbonyl group, and subsequent cyclization. A diastereoselective reductive cyclization of amino acetals, formed from a nitro-Mannich reaction, has been demonstrated for the synthesis of substituted piperidines. nih.gov This approach allows for the control of stereochemistry which is retained during the reductive cyclization step. nih.gov

Another strategy involves the reductive cyclization of o-nitrochalcones, which has been shown to be a viable method for synthesizing quinolones, another class of N-heterocycles. nih.gov Although not directly applied to this compound, the principle of reducing a nitro group to initiate cyclization is a key aspect of this methodology. The use of a CO surrogate in palladium-catalyzed reductive cyclization of o-nitrochalcones highlights the ongoing efforts to develop milder and more accessible reaction conditions. nih.gov

Furthermore, a one-pot sequential nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade has been developed for the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles. chemrxiv.org This demonstrates the potential for tandem reactions where the nitro-Michael adduct is transformed in situ via reductive cyclization. chemrxiv.org

Green Chemistry Principles in Nitropiperidine Synthesis

The synthesis of nitropiperidines, like all chemical manufacturing, is increasingly being evaluated through the lens of green chemistry. This approach encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net The application of green chemistry principles to the synthesis of N-substituted piperidones and piperidines has been shown to offer significant advantages over classical methods. researchgate.net

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently less wasteful. In the context of nitropiperidine synthesis, prioritizing reaction types that maximize atom economy is a key green strategy.

Addition and cycloaddition reactions are typically high in atom economy as they involve the combination of reactants with no loss of atoms. For instance, a Diels-Alder reaction to form a tetrahydropyridine (B1245486) precursor, which is then reduced to a piperidine, can be a highly atom-economical route. nih.gov Cascade reactions, which combine multiple transformations into a single step, also tend to have a higher atom economy by reducing the number of reagents and purification steps. acs.org

Below is a table comparing the theoretical atom economy of different reaction types that could be employed in the synthesis of piperidine derivatives.

| Reaction Type | General Transformation | Theoretical Atom Economy |

| Addition Reaction | A + B → C | 100% |

| Substitution Reaction | A-B + C → A-C + B | < 100% |

| Elimination Reaction | A-B → A + B | < 100% |

| Rearrangement Reaction | A → B | 100% |

Solvent Selection and Alternative Media (e.g., water, supercritical fluids, ionic liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether.

For piperidine synthesis, researchers are exploring the use of alternative media. Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. The hydrogenation of pyridine derivatives to piperidines has been successfully carried out in water as a solvent. nih.gov The use of aqueous media in cyclocondensation reactions under microwave irradiation also represents a greener approach to synthesizing N-heterocycles. organic-chemistry.org

Other alternative media include:

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be used for extractions and as a reaction medium.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution.

The following table summarizes some green solvent alternatives and their potential applications in nitropiperidine synthesis.

| Solvent Type | Examples | Potential Application in Piperidine Synthesis | Key Advantages |

| Water | H₂O | Hydrogenation, Cyclocondensation | Non-toxic, non-flammable, abundant, inexpensive |

| Supercritical Fluids | Supercritical CO₂ | Extraction, Reaction Medium | Non-toxic, non-flammable, easily removable |

| Ionic Liquids | Imidazolium-based salts | Catalysis, Reaction Medium | Low volatility, recyclable, tunable properties |

| "Green" Organic Solvents | Ethanol, 2-Methyltetrahydrofuran | General reaction solvent | Renewable, biodegradable, lower toxicity |

Catalytic Approaches vs. Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric reagents from a green chemistry perspective because they are used in small amounts and can facilitate reactions multiple times, thereby reducing waste. scispace.com The development of catalytic methods for the synthesis of substituted piperidines is an active area of research. nih.govsnnu.edu.cn

Catalytic hydrogenation is a widely used method for the synthesis of piperidines from pyridines. nih.gov The use of heterogeneous catalysts, such as palladium on carbon or rhodium on carbon, allows for easy separation and recycling of the catalyst. organic-chemistry.org Homogeneous catalysts, such as cobalt-porphyrin complexes, have also been developed for the radical cyclization to form piperidines. scispace.comnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. Chemo-enzymatic methods have been developed for the synthesis of stereoenriched piperidines, highlighting the potential of combining chemical synthesis with biocatalysis. nih.gov

Energy Efficiency in Reaction Design

Designing energy-efficient reactions is another key principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure, which reduces the energy consumption associated with heating, cooling, and high-pressure equipment.

The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. For example, some catalytic hydrogenations of pyridines can be performed at moderate temperatures and pressures. organic-chemistry.org Microwave-assisted synthesis is another technique that can improve energy efficiency by rapidly heating the reaction mixture, often leading to shorter reaction times and higher yields. organic-chemistry.org The use of flow microreactors in electroreductive cyclization for the synthesis of piperidine derivatives can also lead to more efficient and scalable processes. beilstein-journals.org

Stereochemical Considerations in Nitropiperidine Synthesis

Diastereoselective Control in Ring Formation

Diastereoselective synthesis aims to control the relative stereochemistry of two or more stereocenters within a molecule. In the context of nitropiperidine synthesis, this often involves influencing the facial selectivity of bond-forming reactions that create the chiral centers on the piperidine (B6355638) ring. This control can be exerted by the inherent stereochemistry of the starting materials (substrate-controlled) or by the use of chiral reagents or catalysts (reagent-controlled).

In substrate-controlled diastereoselective synthesis, the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. This approach is particularly effective when the substrate adopts a preferred conformation that shields one face of the reactive center, leading to the preferential formation of one diastereomer. For instance, the cyclization of an acyclic precursor with pre-existing stereocenters can proceed with high diastereoselectivity due to steric hindrance or electronic effects imposed by these centers.

An example of substrate control is seen in the diastereoselective epoxidation of tetrahydropyridines, which can serve as precursors to highly substituted piperidines. nih.govresearchgate.net The stereochemistry of the substituents on the tetrahydropyridine (B1245486) ring can direct the approach of the epoxidizing agent to one face of the double bond, resulting in the formation of a single diastereomer of the corresponding epoxide. nih.gov Subsequent regioselective ring-opening of this epoxide can then lead to piperidines with well-defined relative stereochemistry. nih.govresearchgate.net While not directly involving a nitro group, this principle of substrate-controlled diastereoselectivity is applicable to the synthesis of complex piperidine structures.

Reagent-controlled diastereoselectivity relies on the use of chiral reagents, catalysts, or auxiliaries to influence the stereochemical outcome of a reaction, regardless of the substrate's inherent chirality. This approach is highly versatile as it allows for the synthesis of different diastereomers from the same starting material by simply changing the chiral reagent.

In the synthesis of substituted piperidines, various methods have been developed to achieve reagent-controlled diastereoselectivity. For example, the reduction of imines or iminium ions is a key step in many piperidine syntheses, and the choice of reducing agent can significantly impact the stereochemical outcome. nih.gov The use of bulky reducing agents can lead to the preferential formation of the cis or trans diastereomer depending on the steric environment around the imine. nih.gov Specifically, the C-2/C-6-cis stereochemistry in certain piperidines has been established using triacetoxyborohydride (B8407120) for iminium ion reduction, while the trans relationship can be set using triethylsilane/TFA for acyliminium ion reduction or a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for constructing the β-nitroamine framework, a key intermediate in the synthesis of nitropiperidines. researchgate.netnih.govwikipedia.org The diastereoselectivity of this reaction can be controlled by kinetic or thermodynamic conditions. nih.gov Kinetic protonation of the intermediate nitronate can lead to one diastereomer, while allowing the nitro group to equilibrate under thermodynamic control can favor the formation of the more stable diastereomer. nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is of paramount importance in medicinal chemistry, where different enantiomers of a chiral drug can have vastly different pharmacological activities. For the synthesis of enantiomerically enriched nitropiperidines, several strategies have been developed, including the use of chiral catalysts, asymmetric induction in key bond-forming reactions, and the exploitation of chiral starting materials from the "chiral pool".

The development of chiral catalysts and ligands has revolutionized asymmetric synthesis. In the context of nitropiperidine synthesis, chiral catalysts can be employed in various reactions to induce enantioselectivity. For instance, chiral thiourea (B124793) derivatives have been successfully used as organocatalysts in the nitro-Mannich reaction to produce syn-β-nitroamines with high diastereo- and enantioselectivity. nih.gov These catalysts often function through a dual activation mechanism, where the thiourea moiety activates the imine through hydrogen bonding, while a basic site on the catalyst deprotonates the nitroalkane.

Mannich-type additions to nitrones using chiral thioureas can generate a broad array of 2-substituted piperidines in the form of β-N-hydroxy-aminoketones with high enantioselectivity (up to 98%). nih.gov Furthermore, chiral metal complexes, such as those involving copper(II)-BOX systems, have also been shown to catalyze the asymmetric nitro-Mannich reaction, affording β-nitro-α-amino esters in good yields and with excellent enantiocontrol. wikipedia.org The design of the chiral ligand is critical for achieving high levels of asymmetric induction, as it creates a chiral environment around the metal center that differentiates between the two prochiral faces of the reactants.

Table 1: Examples of Chiral Catalysts in Asymmetric Piperidine Synthesis

| Reaction Type | Catalyst/Ligand | Product Type | Enantioselectivity (ee) |

| Nitro-Mannich | Chiral Thiourea | syn-β-nitroamines | Good to High |

| Mannich-type addition to nitrones | Chiral Thiourea | β-N-hydroxy-aminoketones | Up to 98% |

| Nitro-Mannich | Cu(II)-BOX complex | β-nitro-α-amino esters | Up to 99% |

| Hydrogenation | Rhodium(I) with P-chiral bisphosphorus ligand | Chiral piperidines | High |

| Aza-Heck Cyclization | Palladium with chiral P-O ligand | Chiral piperidines | High |

This table provides a summary of different catalytic systems and their effectiveness in achieving enantioselectivity in key reactions for piperidine synthesis.

The nitro-Mannich reaction is a cornerstone in the synthesis of nitropiperidines, as it directly forms a carbon-carbon bond and creates up to two new stereocenters. nih.gov Achieving high levels of asymmetric induction in this reaction is therefore a key goal. Organocatalysis has emerged as a powerful strategy in this regard. nih.govacs.org Chiral bifunctional organocatalysts, such as those combining a Brønsted acid and a Lewis base moiety, can effectively control the stereochemical outcome of the nitro-Mannich reaction. acs.org

The reaction between a nitroalkane and an N-protected imine in the presence of a chiral organocatalyst can proceed with high diastereo- and enantioselectivity. nih.gov The catalyst orchestrates the approach of the nucleophilic nitroalkane to the electrophilic imine in a stereodefined manner, leading to the formation of a specific stereoisomer of the β-nitroamine product. nih.gov This intermediate can then be further elaborated to the desired nitropiperidine. The versatility of the nitro-Mannich reaction allows for the synthesis of a wide range of structurally diverse products, including complex alkaloids and iminosugars. nih.gov

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a classic and efficient strategy for asymmetric synthesis. researchgate.netnih.govmdpi.com This approach leverages the inherent chirality of natural products such as amino acids, sugars, and terpenes to introduce stereocenters into the target molecule. researchgate.netnih.gov

For the synthesis of chiral nitropiperidines, a starting material from the chiral pool can be elaborated through a sequence of stereocontrolled reactions. For example, L-glutamic acid can be converted into a dialdehyde (B1249045) intermediate while retaining the stereochemistry at the C-2 and C-4 positions. google.com This chiral dialdehyde can then undergo cyclization reactions to form enantiomerically pure piperidine derivatives. google.com Similarly, chitin-derived synthons have been used for the asymmetric synthesis of marine alkaloids containing the piperidine core. rsc.org

This strategy is particularly advantageous as it often avoids the need for a separate resolution step and can provide a reliable source of enantiomerically pure material. The structural similarity between the chiral starting material and the target molecule can significantly shorten the synthetic route. mdpi.com

Configurational Stability and Conformational Analysis

The piperidine ring, a ubiquitous scaffold in many natural products and synthetic compounds, typically adopts a chair conformation to minimize steric and torsional strain. In substituted piperidines such as 4-Ethyl-3-nitropiperidine, the stability of the molecule is largely dictated by the orientation of its substituents on this chair-like structure. The ethyl group at the C4 position and the nitro group at the C3 position can exist in either an axial or equatorial position, leading to different stereoisomers.

The relative stability of these conformers is influenced by a variety of steric and electronic interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. For this compound, the ethyl group at C4 would strongly favor an equatorial orientation.

The nitro group at C3, being a polar substituent, introduces more complex considerations. While it also experiences steric hindrance in the axial position, electronic effects such as hyperconjugation and dipole-dipole interactions can influence its preference. researchgate.net Computational studies and NMR spectroscopy are powerful tools for elucidating the preferred conformations of such molecules. researchgate.netacs.org For instance, the coupling constants between adjacent protons in the piperidine ring, as determined by 1H NMR, can provide quantitative information about the dihedral angles and thus the ring conformation. nih.gov

The conformational free energies of various 4-substituted piperidines have been determined, showing that for many non-polar substituents, the energetic preferences are similar to those in analogous cyclohexanes. nih.gov However, for polar substituents, electrostatic interactions can significantly stabilize the axial conformer, especially upon protonation of the nitrogen atom. nih.gov In the case of this compound, a dynamic equilibrium will exist between the conformers, with the diequatorial conformer generally expected to be the most stable due to minimized steric strain.

Table 1: Plausible Conformational Equilibria for this compound

| Conformer | C3-Nitro Group Orientation | C4-Ethyl Group Orientation | Expected Relative Stability |

|---|---|---|---|

| A | Equatorial | Equatorial | Most Stable |

| B | Axial | Equatorial | Less Stable |

| C | Equatorial | Axial | Significantly Less Stable |

Note: This table represents a qualitative prediction based on general principles of conformational analysis. The actual energy differences would require specific experimental or computational data.

Memory of Chirality (MOC) in Nitropiperidine Transformations

The concept of "memory of chirality" (MOC) is a fascinating stereochemical phenomenon where the chirality of a starting material is retained in the product, even when the reaction proceeds through a transient, achiral intermediate. scripps.edu This effect has been observed in various chemical transformations, including those involving piperidine derivatives. nih.govresearchgate.net In the context of this compound, MOC could play a crucial role in stereoselective reactions where one of the chiral centers is temporarily destroyed and then regenerated.

For a memory of chirality effect to be operative, several conditions must be met. First, the starting material must be enantiomerically enriched. Second, the reaction must proceed through an intermediate that, while formally achiral, possesses a "chiral conformation" that is slow to racemize relative to the rate of product formation. scripps.edu This conformationally chiral intermediate effectively "remembers" the stereochemistry of the starting material.

In transformations involving this compound, if a reaction were to generate a planar intermediate at C3 (for example, through deprotonation to form a nitronate), the chirality at this center would be lost. However, the chiral center at C4, bearing the ethyl group, could influence the conformation of this intermediate. The subsequent reaction of this intermediate (e.g., protonation or reaction with an electrophile) could then proceed in a stereoselective manner, regenerating the C3 stereocenter with a specific configuration relative to the C4 stereocenter.

Table 2: Factors Influencing Memory of Chirality

| Factor | Influence on MOC |

|---|---|

| Substituent Bulk | Larger groups can enhance the energy barrier to rotation in the intermediate, slowing racemization. |

| Solvent | The polarity and viscosity of the solvent can affect the stability and dynamics of the intermediate. |

| Temperature | Lower temperatures generally favor MOC by reducing the rate of racemization of the intermediate. |

| Nature of the Intermediate | The geometry and electronic structure of the intermediate are critical for maintaining a chiral conformation. |

The efficiency of chirality transfer in such reactions is often quantified by the enantiomeric excess (ee) of the product. High ee values would indicate a strong memory of chirality effect. While specific examples of MOC in reactions of this compound are not readily found in the literature, the principles established for other chiral piperidines suggest that this would be a viable strategy for controlling stereochemistry in its derivatives. nih.govnih.gov

Mechanistic Investigations of Nitropiperidine Formation and Reactions

Reaction Pathway Elucidation for Piperidine (B6355638) Synthesis

The synthesis of the 4-ethylpiperidine (B1265683) core is a prerequisite for the formation of 4-Ethyl-3-nitropiperidine. Common synthetic routes to substituted piperidines include the hydrogenation of corresponding pyridine (B92270) derivatives and various cyclization strategies. organic-chemistry.orgresearchgate.net One of the most prevalent methods involves the catalytic hydrogenation of a substituted pyridine. nih.govnih.gov For instance, 4-ethylpyridine (B106801) can be reduced to 4-ethylpiperidine using catalysts like platinum oxide (PtO2), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgwhiterose.ac.uk

Other significant pathways involve intramolecular cyclization reactions. These methods build the piperidine ring from an acyclic precursor that already contains the necessary atoms. Key strategies include:

Intramolecular aza-Michael reactions: Cyclization of N-tethered alkenes. nih.gov

Reductive amination: Condensation of an amine with a diketone or a related species, followed by reduction.

Radical cyclization: Formation of the ring through radical-mediated processes. nih.gov

The choice of pathway often depends on the desired substitution pattern and stereochemistry of the final product.

Computational and experimental studies have provided insight into the transition states of various piperidine synthesis reactions. acs.orgrsc.org

Pyridine Hydrogenation: The mechanism for the catalytic hydrogenation of pyridines can be complex. For iridium-catalyzed reactions, it has been suggested that the reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemistry of the product is determined by the stereoselective protonation of an enamine intermediate. nih.gov

Cyclization Reactions: In intramolecular cyclizations, the transition state often adopts a chair-like conformation to minimize steric strain, which influences the stereochemical outcome of the reaction. For example, in the intramolecular aza-Michael reaction, the stereoselectivity is controlled by the transition state leading to the 6-endo-trig cyclization. nih.gov Density Functional Theory (DFT) calculations are frequently used to model these transition states, helping to predict the most favorable reaction pathway and the resulting diastereoselectivity of the substituted piperidine. acs.org

The following table summarizes key features of transition states in representative piperidine synthesis methods.

| Synthesis Method | Key Transition State Feature | Influences |

| Catalytic Hydrogenation | Adsorption of the pyridine ring onto the catalyst surface. | Regioselectivity and stereoselectivity of hydrogen addition. |

| Intramolecular Cyclization | Chair-like geometry to minimize A-strain and 1,3-diaxial interactions. | Diastereoselectivity (cis/trans isomer formation). |

| Reductive Amination | Formation of an iminium ion intermediate prior to hydride attack. | Rate of cyclization and overall yield. |

The identification of reaction intermediates is crucial for elucidating the stepwise mechanism of piperidine synthesis.

From Pyridines: During the reduction of pyridinium (B92312) salts, dihydropyridine (B1217469) and tetrahydropyridine (B1245486) species are key intermediates. These partially saturated rings are more reactive to further reduction than the starting aromatic pyridine. nih.gov

In Cyclization Reactions: Iminium ions are common intermediates, particularly in reactions involving the condensation of an amine and a carbonyl compound (reductive amination) or in acid-catalyzed cyclizations. nih.gov These electrophilic intermediates are then attacked by an intramolecular nucleophile to close the ring. For example, in the metabolism of certain piperidine-containing drugs, an iminium ion is formed via oxidation, which can then be trapped. nih.gov Enamines are another class of important intermediates, especially in organocatalyzed cyclization pathways. nih.gov

Mechanistic Aspects of Nitro Group Introduction

Introducing a nitro group onto the pre-formed 4-ethylpiperidine ring can be achieved through several mechanistic routes. The position of the nitro group (at C-3) relative to the ethyl group (at C-4) suggests that methods allowing for regioselective C-H functionalization or ring-constructing methods that place the substituents are required.

While electrophilic aromatic substitution is a classic method for nitration, the nitration of a saturated aliphatic ring like piperidine requires different reagents and proceeds through a different mechanism. unacademy.commasterorganicchemistry.com Direct nitration on a C-H bond of an unactivated alkane is challenging. However, nitration of amines can occur at the nitrogen atom, and subsequent rearrangement or specific reaction conditions might lead to C-nitration.

A more relevant mechanism involves the generation of a potent electrophilic nitrating agent that can react with a suitable piperidine precursor. The most common electrophile in nitration is the nitronium ion (NO₂⁺). nih.govyoutube.com It is typically generated by reacting nitric acid (HNO₃) with a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

Mechanism of Nitronium Ion Formation:

Protonation of nitric acid by sulfuric acid.

Loss of a water molecule to form the linear, highly electrophilic nitronium ion (NO₂⁺).

For a saturated ring like piperidine, direct attack by NO₂⁺ on a C-H bond is not a standard pathway. Alternative methods, such as those used for preparing 4-nitro-piperidine derivatives, may involve the oxidation of an oxime or a hydroxylamine (B1172632) at the target carbon. For instance, a 4-oximido-piperidine can be reduced to a hydroxylamine, which is then oxidized using ozone to yield the nitro compound. google.com

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful C-C bond-forming reaction that provides a direct route to β-nitroamines, the core structure of this compound. nih.govwikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org

The general mechanism proceeds via the following steps: nih.govcore.ac.uk

Nitronate Anion Formation: A base removes the acidic α-proton from a nitroalkane (e.g., nitropropane) to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.

Nucleophilic Addition: The nitronate anion attacks the electrophilic carbon of an imine. The imine can be pre-formed or generated in situ from an aldehyde and an amine.

Protonation: The resulting intermediate is protonated to give the final β-nitroamine product.

To synthesize this compound via this pathway, a strategy could involve an intramolecular Nitro-Mannich reaction or the reaction of fragments that are later cyclized. The stereoselectivity of the reaction can be controlled through the use of chiral catalysts, leading to specific diastereomers of the substituted nitropiperidine. nih.gov

Table of Mechanistic Steps in the Nitro-Mannich Reaction

| Step | Description | Key Species |

|---|---|---|

| 1 | Deprotonation of a nitroalkane | Nitroalkane, Base, Nitronate anion |

| 2 | Nucleophilic attack on an imine | Nitronate anion, Imine |

Mechanisms of Nitro-Piperidine Transformations

The nitro group in this compound is a versatile functional group that can be transformed into other useful moieties, significantly expanding its synthetic utility. wikipedia.org

The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved through various mechanisms depending on the reducing agent:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas (H₂). The mechanism involves the sequential addition of hydrogen across the N-O bonds on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates before yielding the amine. orientjchem.org

Chemical Reduction: Using reagents like tin (Sn) or iron (Fe) in acidic media, or complex metal hydrides.

Other transformations include:

Nef Reaction: Conversion of a primary or secondary nitroalkane into a ketone or aldehyde under basic conditions followed by acidification. This allows the nitro group to serve as a masked carbonyl group.

Denitration: Removal of the nitro group and its replacement with a hydrogen atom, often via a radical mechanism using reagents like tributyltin hydride.

Elimination: If there is a suitable leaving group or acidic proton, the nitro group can facilitate elimination reactions to form alkenes. core.ac.uk

These transformations allow the nitropiperidine scaffold to serve as a key intermediate in the synthesis of more complex molecules, such as diamines or amino alcohols, which are valuable in medicinal chemistry. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions involving Nitropiperidines

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry for the functionalization of aromatic systems. nih.gov This reaction typically involves an aromatic ring that has been rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group. chemistrysteps.com The mechanism proceeds through an addition-elimination pathway. chemistrysteps.com In the first step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The aromaticity of the ring is temporarily broken in this intermediate. chemistrysteps.com In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring and yields the final substitution product. chemistrysteps.comyoutube.com

For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.comyoutube.com Piperidine and its derivatives are commonly used as nucleophiles in these transformations. rsc.orgnih.gov The reaction of piperidine with substrates like 2,4-dinitrochlorobenzene proceeds via this mechanism, where the piperidine nitrogen acts as the nucleophile. wikipedia.org

In the context of this compound, the piperidine nitrogen atom retains its nucleophilic character and can participate in SNAr reactions, attacking activated aromatic rings. The substituents on the piperidine ring, namely the ethyl and nitro groups, can influence its nucleophilicity. The ethyl group is weakly electron-donating, which may slightly enhance nucleophilicity, while the nitro group is strongly electron-withdrawing, which would decrease the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine. This modulation of reactivity is a key consideration in designing synthetic routes involving substituted piperidines. The general leaving group order in SNAr reactions is F > NO2 > Cl ≈ Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.comnih.gov

| Key Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex wikipedia.org |

| Role of Nitropiperidine | Acts as the nucleophile |

| Substrate Requirement | Aromatic ring with a good leaving group and strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. chemistrysteps.com |

| Effect of Substituents | The ethyl group (electron-donating) may slightly increase nucleophilicity, while the nitro group (electron-withdrawing) decreases the nucleophilicity of the piperidine nitrogen. |

Radical-Mediated Reactions and Nitrogen-Centered Radicals

Nitrogen-centered radicals are highly reactive intermediates that have found significant application in organic synthesis for forming new C-N bonds or other bonds through hydrogen atom transfer processes. nih.gov These radicals can be generated from various precursors through methods such as the homolytic cleavage of N-X bonds, often induced by UV light, or through single-electron transfer (SET) under reductive conditions. acs.org

For a molecule like this compound, a nitrogen-centered radical could be generated by the homolysis of the N-H bond. This process typically requires an initiator, such as peroxides or AIBN, or can be achieved through photoredox catalysis. nih.govnih.gov Once formed, the aminyl radical is a neutral, reactive species. scripps.edu The stability of nitrogen-centered radicals can be influenced by various factors, including resonance delocalization and the electronic effects of adjacent substituents. rsc.org

The reactivity of a this compound-derived nitrogen-centered radical would be diverse. A key reaction pathway for such radicals is addition to unsaturated systems like alkenes and arenes. scripps.edu This pathway is often favored over hydrogen abstraction for aminyl radicals. acs.org Another significant process is intramolecular cyclization, where the radical center reacts with another part of the molecule, a powerful strategy for constructing cyclic systems. nih.gov Copper-catalyzed reactions have also emerged as a mild method for generating and reacting nitrogen-centered radicals from amine derivatives. nih.gov

| Radical Generation Method | Description |

| Homolytic Cleavage | Cleavage of the N-H bond in this compound, often initiated by heat or light with a radical initiator (e.g., AIBN). acs.org |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate the radical under mild conditions. nih.gov |

| Copper Catalysis | Involves single-electron transfer from a copper(I) species to an N-X precursor or oxidation of the amine by a copper(II) salt. nih.gov |

H-Abstraction Processes in Piperidine Reactivity

Hydrogen abstraction is a fundamental process in radical chemistry, involving the removal of a hydrogen atom from a substrate by a radical species. nih.gov In the context of piperidine derivatives, C-H bonds, particularly those alpha to the nitrogen atom, are susceptible to abstraction. This reactivity can be harnessed for the functionalization of the piperidine ring. chemrxiv.org

In this compound, there are several distinct C-H bonds that could undergo abstraction:

C2 and C6 (α-amino positions): These positions are activated by the adjacent nitrogen atom, making them common sites for radical formation.

C3, C4, and C5: The reactivity of these positions is influenced by the substituents. The C-H bond at C3 is adjacent to the electron-withdrawing nitro group, which may affect its bond dissociation energy.

Ethyl Group: The C-H bonds on the ethyl substituent at C4 provide additional sites for potential H-abstraction.

The process is typically initiated by a highly reactive radical, which abstracts a hydrogen atom to form a more stable carbon-centered radical on the piperidine ring. globethesis.com This newly formed radical can then engage in a variety of subsequent reactions, such as addition to alkenes or oxidation to a cation. The regioselectivity of the H-abstraction is determined by the relative stability of the resulting carbon-centered radical. Photoredox catalysis has been shown to be an effective method for initiating C-H functionalization at the α-amino position of substituted piperidines. chemrxiv.org

| Position on this compound | Influencing Factors on H-Abstraction |

| C2-H / C6-H | Activated by the adjacent nitrogen atom; common site for radical formation. |

| C3-H | Adjacent to the electron-withdrawing nitro group, potentially altering bond strength. |

| C4-H | Adjacent to the ethyl group. |

| Ethyl Group C-H | Standard aliphatic C-H bonds available for abstraction. |

Reductive Transformations of the Nitro Group

The reduction of a nitro group to an amine is one of the most important transformations in organic synthesis, providing a route to primary amines. masterorganicchemistry.com This transformation can be applied to both aliphatic and aromatic nitro compounds, including this compound, to yield the corresponding 4-ethyl-3-aminopiperidine. commonorganicchemistry.comwikipedia.org

A variety of reagents and conditions can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used and often preferred method. commonorganicchemistry.com Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel are highly effective. masterorganicchemistry.comcommonorganicchemistry.com While Pd/C is very efficient, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, zinc (Zn) in acetic acid, or tin(II) chloride (SnCl2) in hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally mild and tolerate a range of other functional groups. commonorganicchemistry.com

Other Reagents: Lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, but it is a very strong reducing agent that will react with many other functional groups. commonorganicchemistry.comwikipedia.org Sodium hydrosulfite can also be used, particularly for aromatic nitro compounds. wikipedia.org

The successful reduction of the nitro group in this compound would provide a valuable synthetic intermediate, 4-ethyl-3-aminopiperidine, which contains a versatile primary amine group ready for further functionalization.

| Reagent/System | General Conditions | Notes |

| H₂ / Pd/C | Catalytic hydrogenation commonorganicchemistry.com | Highly efficient but may reduce other sensitive functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation commonorganicchemistry.com | Effective and often used to avoid dehalogenation. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Acidic masterorganicchemistry.com | Mild method that tolerates many other reducible groups. commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Acidic commonorganicchemistry.com | Similar to Fe/Acid, provides a mild reduction. commonorganicchemistry.com |

| SnCl₂ | Acidic | A mild reducing agent compatible with many functional groups. commonorganicchemistry.comreddit.com |

| LiAlH₄ | Anhydrous solvent (e.g., THF) | Reduces aliphatic nitro groups but is a very powerful, non-selective reducing agent. commonorganicchemistry.com |

Reactivity and Transformations of Nitropiperidine Scaffolds

Functional Group Interconversions of the Nitro Moiety

The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into various other moieties. researchgate.net This flexibility is crucial for its role as a synthetic intermediate. For aliphatic nitro compounds like 4-Ethyl-3-nitropiperidine, key transformations include reduction to amines, conversion to carbonyls via the Nef reaction, and complete removal through reductive denitration.

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. lkouniv.ac.in This conversion is valuable for introducing a basic, nucleophilic amino group, thereby creating precursors for amides, sulfonamides, and other nitrogen-containing structures. For aliphatic nitro compounds, this transformation can be achieved using several reliable methods. wikipedia.org